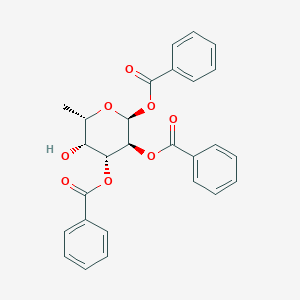

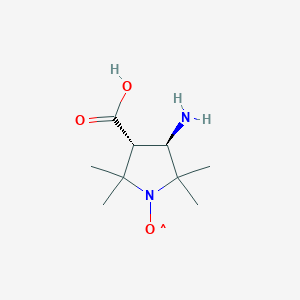

1,2-O-Ethylidene b-D-mannopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

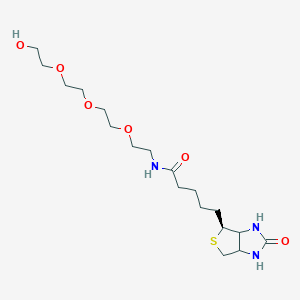

1,2-O-Ethylidene b-D-mannopyranose is a type of carbohydrate and acts as a precursor for the synthesis of novel anti-diabetic drugs . It plays a significant role in regulating glucose metabolism, thus aiding in the management of diabetes mellitus .

Synthesis Analysis

A highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages using 1,2-O-ethylidenated gluco- and mannopyranose as the acceptors and simple acetobromosugars as the glycosyl donors has been reported . This method involves an ortho ester formation-rearrangement strategy .

Chemical Reactions Analysis

The chemical reactions involving 1,2-O-Ethylidene b-D-mannopyranose primarily concern its use in the synthesis of oligosaccharides . The process involves the formation of ortho ester intermediates .

Applications De Recherche Scientifique

Intermediate in the Synthesis of Molecular Imaging Probes : The compound acts as a key intermediate in synthesizing 2-deoxy-2-[(18)F]fluoro-D-glucose (FDG), a widely used molecular-imaging probe for positron emission tomography (PET) (Liu et al., 2012).

Regio- and Stereoselective Synthesis of Oligosaccharides : It is utilized in the highly regio- and stereoselective synthesis of oligosaccharides, playing a crucial role in the formation of biologically important 3,6-branched oligosaccharides (Wang & Kong, 1999).

Synthesis of Branched Oligomannosides : The compound is used in the selective bis-glycosylation of acetobromomannose, facilitating the production of branched oligomannosides (Backinowsky et al., 1998).

Glycosylation Reactions : It functions effectively in glycosylation reactions to afford disaccharides, demonstrating its utility in the synthesis of complex carbohydrates (Uriel et al., 2012).

Synthesis of Dendritic Mannooligosaccharides : It is key in the synthesis of highly branched (dendritic) mannooligosaccharides, which are significant in various biochemical applications (Backinowsky et al., 2002).

Antioxidant Properties in Biopolymers : The derivative of this compound is found in biopolymers like exopolysaccharides, which exhibit antioxidant properties and potential for food supplement applications (Chen et al., 2011).

Cancer Therapy : Derivatives of this compound are used in the encapsulation of cancer treatment drugs, demonstrating its potential in pharmaceutical applications (Kuo & Lee, 2015).

Mécanisme D'action

Target of Action

1,2-O-Ethylidene b-D-mannopyranose, also known as ethylidene mannose, is a cyclic sugar molecule that is primarily used in a variety of scientific research applications. It is derived from the natural sugar mannose and is used due to its unique properties. The primary targets of this compound are the acceptors in the synthesis of oligosaccharides .

Mode of Action

The compound interacts with its targets through a process known as ortho ester formation-rearrangement strategy . This method allows for the highly regio- and stereoselective synthesis of oligosaccharides with 1,2-trans linkages . The compound acts as the acceptor, while simple acetobromosugars act as the glycosyl donors .

Propriétés

IUPAC Name |

(2R,3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-7-6(11)5(10)4(2-9)14-8(7)13-3/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDQLJREOZCHI-ICCZOJKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2C(C(C(OC2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Ethylidene b-D-mannopyranose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)